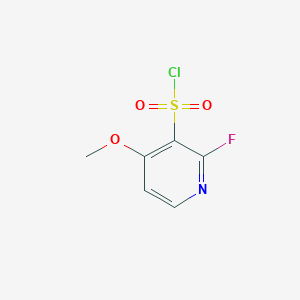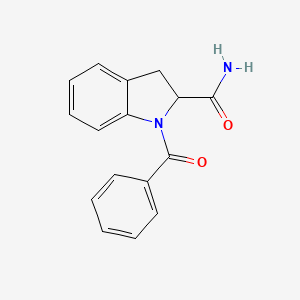![molecular formula C13H10F3N3O B2668113 N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1092346-32-1](/img/structure/B2668113.png)
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a key role in the self-renewal of stem cells and the development of cancer. PTC-209 has shown promising results in preclinical studies as a potential anti-cancer agent.
Applications De Recherche Scientifique
Anion Recognition and Sensing
Dicationic N-methylated derivatives of pyridine dicarboxamides have been shown to strongly bind anions with selectivity for chloride ions and bind neutral urea and amide guests. The high affinity and selectivity for anion complexation are attributed to the rigid preorganized structure of receptors and the electrostatic charge effect, demonstrating the compound's potential in anion recognition and sensing applications (A. Dorazco‐González et al., 2010).
Luminescence and Biological Interaction
Pyridine derivatives have been utilized in the synthesis of novel aromatic carboxylic acids and their lanthanide complexes, which exhibit strong luminescence properties and high thermal stability. These compounds' interactions with biological molecules like bovine serum albumin (BSA) suggest potential applications in medicinal chemistry and bio-imaging (R. Tang et al., 2011).
Antifungal Activity
N-substituted pyridinyl carboxamide derivatives have been synthesized and shown to possess moderate antifungal activities against phytopathogenic fungi. This suggests the potential application of pyridine carboxamide derivatives in developing new antifungal agents (Zhibing Wu et al., 2012).
Coordination Chemistry and Material Science
Pyridine carboxamide ligands have been used to synthesize copper(II) and silver(I) coordination polymers, revealing the role of ligand conformation in structural diversity. These complexes exhibit unique properties like emissions, which may be assigned to intraligand transitions, suggesting applications in material science and coordination chemistry (Chun-Wei Yeh et al., 2008).
Antimicrobial Agents
Pyridine-bridged bis-carboxamide Schiff's bases have shown significant antimicrobial activity, highlighting the potential of pyridine carboxamide derivatives as antimicrobial agents. These compounds have been compared favorably to reference antibiotic drugs, indicating their relevance in addressing resistance issues (M. Al-Omar & A. Amr, 2010).
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKZPCLDMBBUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2668030.png)
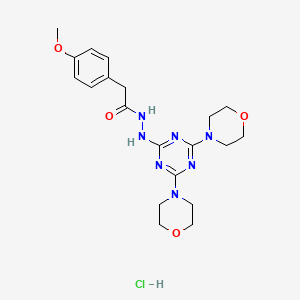
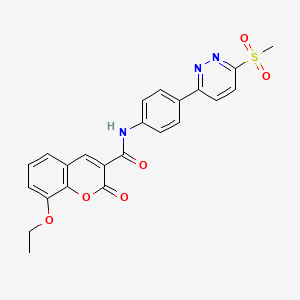
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2668039.png)
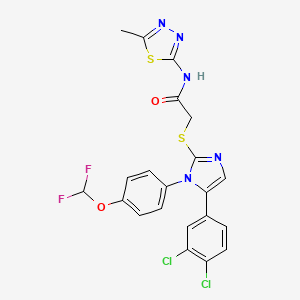
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2668041.png)

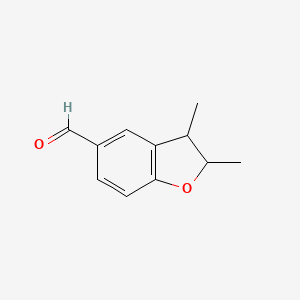
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)
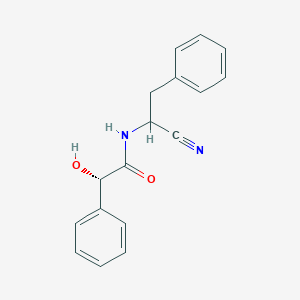
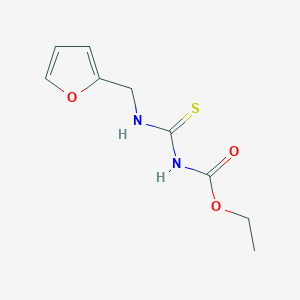
![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)
